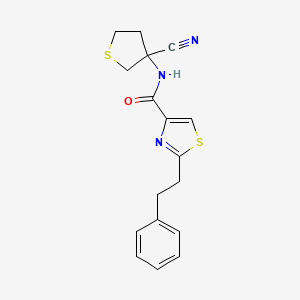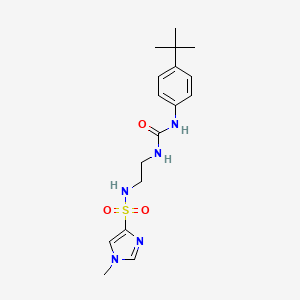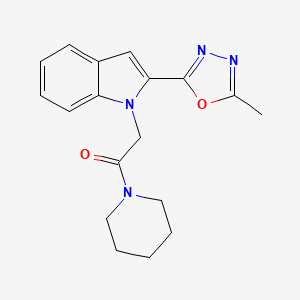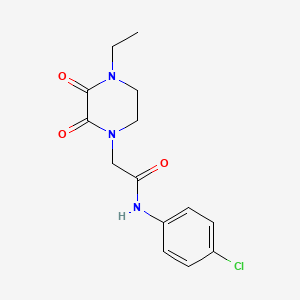![molecular formula C19H17F3N2O3S B2775957 1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879930-04-8](/img/structure/B2775957.png)
1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H17F3N2O3S and its molecular weight is 410.41. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anion Effects on Gas Solubility
Research on ionic liquids, including compounds with structures related to the specified compound, has shown that the nature of the anion significantly influences gas solubilities. Benzene, carbon dioxide, and nitrous oxide exhibit high solubilities in certain ionic liquids, suggesting that these substances, due to their molecular interactions and solubility properties, could play a role in gas separation technologies and environmental applications (Anthony et al., 2005).
Multifunctional Mononuclear Complexes
Studies on bisthienylethenes have led to the synthesis of multifunctional mononuclear complexes that demonstrate distinct magnetic behaviors and photochromic properties. These complexes, which include structural motifs related to the specified chemical, highlight the potential of such compounds in the development of advanced materials with applications in data storage and molecular electronics (Cao et al., 2015).
Synthesis and Structure of Trans-Fused Ureas
The synthesis and structural analysis of compounds with a thieno[3,4-d]imidazol-2-one core, similar to the specified compound, have been explored for their potential in various chemical synthesis applications. X-ray crystallography of such compounds offers insights into their molecular geometry and potential reactivity, contributing to the field of organic synthesis and materials science (Ellis et al., 1972).
Novel Complexes and Supramolecular Frameworks
Research into metal–organic frameworks (MOFs) involving imidazolium-based compounds has led to the discovery of novel complexes with unique structural characteristics. These findings underline the versatility of such compounds in constructing MOFs for applications in catalysis, gas storage, and separation technologies (Sun et al., 2010).
Reactivity and Catalytic Applications
The reactivity of super-electron-rich olefins derived from cyclam, including the synthesis and applications of imidazolium-based compounds, demonstrates their potential in catalytic processes and organic synthesis. These compounds' molecular structures and reactivity patterns provide valuable insights into designing new catalysts and reagents for chemical transformations (Lappert et al., 2009).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-12-5-7-14(8-6-12)23-16-10-28(26,27)11-17(16)24(18(23)25)15-4-2-3-13(9-15)19(20,21)22/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJJWTJXKVPGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2775875.png)
![1-(Azepan-1-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2775878.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2775880.png)


![6-acetyl-2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2775883.png)
![3,8-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B2775884.png)

![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775889.png)



![2-(2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2775895.png)